N,3,5-Trimethylbenzene-1-sulfonamide
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Overview
Description
N,3,5-Trimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3,5-Trimethylbenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and efficient processes. For example, the direct sulfonation of 1,3,5-trimethylbenzene followed by amination can be employed. This method allows for the large-scale production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,3,5-Trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N,3,5-Trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,3,5-Trimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can interact with amino acid residues in the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene: A precursor to N,3,5-Trimethylbenzene-1-sulfonamide, used in various chemical reactions.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but different substitution pattern on the benzene ring.
Mesitylene: Another trimethylbenzene isomer with different substitution positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a sulfonamide group on the benzene ring makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C9H13NO2S |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
N,3,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-8(2)6-9(5-7)13(11,12)10-3/h4-6,10H,1-3H3 |
InChI Key |
DGOKPCFPTSBYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC)C |
Origin of Product |
United States |
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